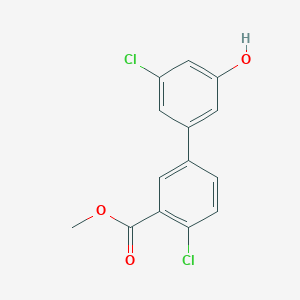![molecular formula C15H12ClFO3 B6382112 3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95% CAS No. 1261902-55-9](/img/structure/B6382112.png)
3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95% (3-Cl-5-EFPP) is a versatile chemical compound with a wide range of applications in scientific research. It is a phenol derivative with a chloro group and an ethoxycarbonyl group at the para position of the phenyl ring, as well as a fluorine atom at the ortho position. 3-Cl-5-EFPP has been used in various fields of research, including organic synthesis, catalysis, drug discovery and development, and biochemistry.
Applications De Recherche Scientifique
3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95% has been used in a variety of scientific research applications. It has been used as an intermediate in organic synthesis, and as a catalyst in a variety of reactions. It is also used as a starting material for the synthesis of pharmaceuticals and other compounds, as well as for the synthesis of biotransformation enzymes. Additionally, 3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95% has been used in the synthesis of small-molecule inhibitors of protein-protein interactions.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95% is not completely understood. It is believed to act as an electron-withdrawing group, which can affect the reactivity of the reaction and the products formed. Additionally, the chloro group can act as a catalyst, allowing for the formation of products that would otherwise be difficult to obtain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95% are not well understood. However, it is believed that the compound may have an effect on the activity of enzymes, as well as on the expression of certain genes. Additionally, it may have an effect on the metabolism of certain compounds, such as fatty acids and nucleotides.
Avantages Et Limitations Des Expériences En Laboratoire
3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95% has several advantages for use in lab experiments. It is relatively inexpensive and can be easily synthesized in large quantities. Additionally, it is stable and does not degrade easily. However, there are some limitations to its use in lab experiments. It is highly toxic, and must be handled with extreme caution. Additionally, it has a high boiling point, which can make it difficult to work with in certain experiments.
Orientations Futures
There are a number of potential future directions for 3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%. It could be used in the development of new drugs and therapies, as well as in the synthesis of new molecules and materials. Additionally, it could be used to study the mechanism of action of enzymes and other proteins, as well as to investigate the biochemical and physiological effects of various compounds. Finally, it could be used in the development of new catalysts and reagents for organic synthesis.
Méthodes De Synthèse
3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95% can be synthesized using a variety of methods. The most common method is the reaction of 3-chloro-4-fluorophenol and ethyl chloroformate, followed by a deprotection reaction. This method is simple and efficient, and can be scaled up for large-scale production. Other methods include the reaction of 3-chloro-4-fluorophenol and ethyl bromoacetate, followed by a deprotection reaction, and the reaction of 3-chloro-4-fluorophenol and ethyl chloroacetate, followed by a deprotection reaction.
Propriétés
IUPAC Name |
ethyl 4-(3-chloro-5-hydroxyphenyl)-2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO3/c1-2-20-15(19)13-4-3-9(7-14(13)17)10-5-11(16)8-12(18)6-10/h3-8,18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGJFVPKMBTAMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686169 |
Source


|
| Record name | Ethyl 3'-chloro-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol | |
CAS RN |
1261902-55-9 |
Source


|
| Record name | Ethyl 3'-chloro-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382099.png)
![3-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382108.png)
![2-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382111.png)


